molecular formula C12H20BClO3Si B2460340 3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acid CAS No. 2096337-83-4

3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acid

Cat. No. B2460340
CAS RN: 2096337-83-4
M. Wt: 286.63
InChI Key: IQHGPJCKOCCBEG-UHFFFAOYSA-N
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Description

3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acid, also known as t-BuMe2SiOBPin, is a boronic acid derivative that has found application in various scientific research fields. It is a white crystalline solid that is soluble in organic solvents like dichloromethane, THF, and ether. This compound has gained attention due to its unique properties and its ability to form reversible covalent bonds with diols and other Lewis bases.

Mechanism of Action

The mechanism of action of 3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acidin involves the formation of a reversible covalent bond with diols and other Lewis bases. This compound acts as a Lewis acid, accepting a pair of electrons from the Lewis base to form a covalent bond. This bond can be broken by the addition of a competing Lewis base or by the addition of an acid.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acidin. However, studies have shown that this compound is relatively non-toxic and has low cytotoxicity. It has been used in cell culture studies without any adverse effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acidin is its ability to form reversible covalent bonds with diols and other Lewis bases. This property makes it a useful building block for the synthesis of complex molecules and the development of sensors for the detection of sugars and other biomolecules. However, the limitations of this compound include its limited solubility in water and its sensitivity to air and moisture.

Future Directions

There are several future directions for the use of 3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acidin in scientific research. One potential application is in the development of new sensors for the detection of sugars and other biomolecules. Another potential application is in the synthesis of complex molecules, such as natural products and pharmaceuticals. Further research is needed to explore the full potential of 3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acidin in these and other areas of scientific research.
Conclusion:
In conclusion, 3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acidin is a boronic acid derivative that has found application in various scientific research fields. It has unique properties and the ability to form reversible covalent bonds with diols and other Lewis bases, making it a useful building block for the synthesis of complex molecules and the development of sensors for the detection of sugars and other biomolecules. Further research is needed to explore the full potential of 3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acidin in these and other areas of scientific research.

Synthesis Methods

The synthesis of 3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acidin involves the reaction of 3,4-dichlorophenylboronic acid with t-BuMe2SiOH in the presence of a base like potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 3-t-Butyldimethylsilyloxy-4-chlorophenylboronic acidin as a white crystalline solid. The yield of this reaction can be improved by using a solvent like THF or DMF and by carrying out the reaction under an inert atmosphere.

Scientific Research Applications

T-BuMe2SiOBPin has found application in various scientific research fields due to its ability to form reversible covalent bonds with diols and other Lewis bases. This compound has been used as a building block for the synthesis of complex molecules, such as natural products and pharmaceuticals. It has also been used in the development of sensors for the detection of sugars and other biomolecules.

properties

IUPAC Name

[3-[tert-butyl(dimethyl)silyl]oxy-4-chlorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BClO3Si/c1-12(2,3)18(4,5)17-11-8-9(13(15)16)6-7-10(11)14/h6-8,15-16H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHGPJCKOCCBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)O[Si](C)(C)C(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BClO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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